1,3-Diamino-7-(1-ethylpropyl)-8-methyl-7H-pyrrolo(3,2-f)quinazoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1954U89 involves multiple steps, starting from the appropriate quinazoline derivatives. The key steps include:
Formation of the pyrroloquinazoline core: This is typically achieved through cyclization reactions involving suitable precursors.
Introduction of the 1-ethylpropyl group: This step involves alkylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of 1954U89 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:
Scaling up the cyclization and alkylation reactions: .
Purification steps: Utilizing techniques such as recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1954U89 undergoes several types of chemical reactions, including:
Oxidation: This can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the quinazoline ring or the attached groups.
Substitution: Various substitution reactions can occur, particularly at the amino groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of 1954U89, which can have different pharmacological properties.
Scientific Research Applications
1954U89 has been extensively studied for its applications in various fields:
Chemistry: As a potent inhibitor of dihydrofolate reductase, it is used in studies related to enzyme inhibition and drug design.
Biology: It is used to study the effects of dihydrofolate reductase inhibition on cellular processes.
Industry: It can be used in the development of new pharmaceuticals and as a reference compound in analytical studies
Mechanism of Action
1954U89 exerts its effects by inhibiting dihydrofolate reductase, an enzyme involved in the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of thymidylate, purines, and certain amino acids, leading to impaired DNA synthesis and cell division. The molecular targets and pathways involved include:
Dihydrofolate reductase: The primary target of 1954U89.
Thymidylate synthase pathway: Disruption of this pathway leads to decreased DNA synthesis.
Purine synthesis pathway: Inhibition of this pathway affects the production of purines, essential components of DNA and RNA
Comparison with Similar Compounds
Similar Compounds
Methotrexate: Another dihydrofolate reductase inhibitor used in cancer therapy.
Trimethoprim: An antibiotic that also inhibits dihydrofolate reductase.
Piritrexim: A non-classical dihydrofolate reductase inhibitor with similar properties.
Uniqueness of 1954U89
1954U89 is unique due to its high lipid solubility and potent inhibition of dihydrofolate reductase. Unlike some other inhibitors, it has been shown to have significant bioavailability and pharmacokinetic properties in animal models, making it a valuable compound for further research and potential therapeutic applications .
Properties
CAS No. |
150057-49-1 |
---|---|
Molecular Formula |
C16H21N5 |
Molecular Weight |
283.37 g/mol |
IUPAC Name |
8-methyl-7-pentan-3-ylpyrrolo[3,2-f]quinazoline-1,3-diamine |
InChI |
InChI=1S/C16H21N5/c1-4-10(5-2)21-9(3)8-11-13(21)7-6-12-14(11)15(17)20-16(18)19-12/h6-8,10H,4-5H2,1-3H3,(H4,17,18,19,20) |
InChI Key |
YBHNZQJIFKDDHM-UHFFFAOYSA-N |
SMILES |
CCC(CC)N1C(=CC2=C1C=CC3=C2C(=NC(=N3)N)N)C |
Canonical SMILES |
CCC(CC)N1C(=CC2=C1C=CC3=C2C(=NC(=N3)N)N)C |
150057-49-1 | |
Synonyms |
1,3-diamino-7-(1-ethylpropyl)-8-methyl-7H-pyrrolo-(3,2-f)quinazoline 1954U89 |
Origin of Product |
United States |
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